![molecular formula C12H15BrFN B13152117 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-3-fluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
- 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine
- 2-Bromo-1-(3-fluorophenyl)-2-methyl-1-propanone
Comparison: 1-[(2-Bromo-3-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
Clave InChI |
SYCUFBYIGGUGMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


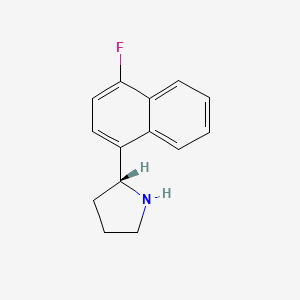
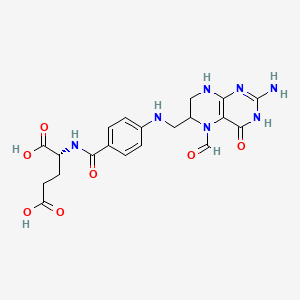
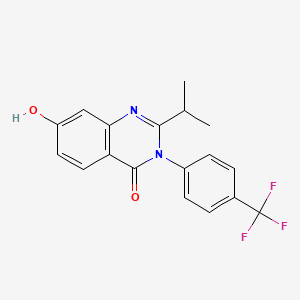
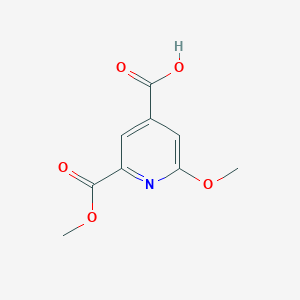


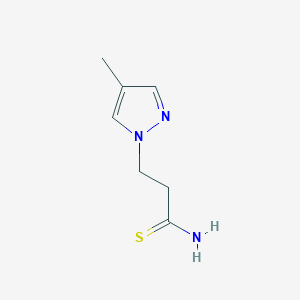

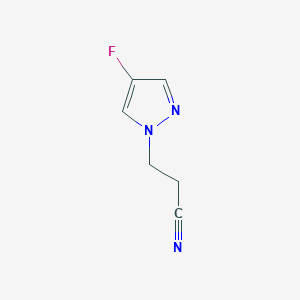
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
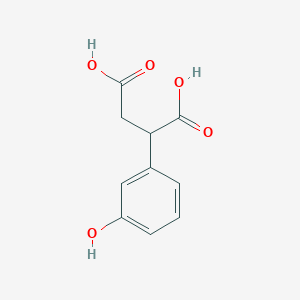
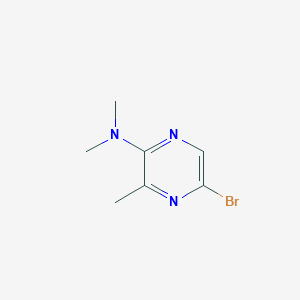
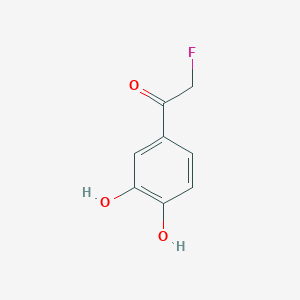
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
